molecular formula C9H9NO5 B2445134 5-Ethoxy-2-nitrobenzoic acid CAS No. 78361-06-5

5-Ethoxy-2-nitrobenzoic acid

Cat. No. B2445134
CAS RN: 78361-06-5
M. Wt: 211.173
InChI Key: VMMWCLBSFKXENH-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrobenzoic acid is a substituted 2-nitrobenzoic acid . It has been reported to be one of the microbial degradation metabolites of cypermethrin, a synthetic pyrethroid pesticide .


Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . The same approach can be used to synthesize 4-nitrobenzoic acid .


Molecular Structure Analysis

The molecular formula of 5-Methoxy-2-nitrobenzoic acid is C8H7NO5 . Its average mass is 197.145 Da and its monoisotopic mass is 197.032425 Da .


Chemical Reactions Analysis

Nitro compounds can undergo various reactions, including reduction to amines . 5-Methoxy-2-nitrobenzoic acid may be used in the synthesis of various N-phenylethyl-2-nitrobenzamides .


Physical And Chemical Properties Analysis

5-Methoxy-2-nitrobenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 399.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 46.4±0.3 cm3 .

Scientific Research Applications

Organic Synthesis

Compounds structurally similar to 5-Ethoxy-2-nitrobenzoic acid have been utilized as key intermediates in the synthesis of complex molecules. For example, research has demonstrated the synthesis of guanine-mimetic libraries using related nitrobenzoic acids as starting materials, highlighting their role in the development of pharmaceuticals and biochemical probes (Miller & Mitchison, 2004). Moreover, nitrobenzoic acids have been employed in the synthesis of various heterocyclic scaffolds, indicating their versatility in generating biologically active compounds (Křupková et al., 2013).

Crystallography and Molecular Interactions

The crystal structures of compounds derived from or related to nitrobenzoic acids provide insights into molecular interactions and supramolecular assembly. Studies have explored how substituents affect crystal diversity, revealing the influence of hydrogen bonding, π-π stacking, and other non-covalent interactions on the packing and stability of crystal structures (Jacob et al., 2011). Such research underscores the importance of nitrobenzoic acids in understanding the principles of crystal engineering and design.

Analytical and Physico-Chemical Studies

Nitrobenzoic acids have been subjects of analytical studies aimed at understanding their physico-chemical properties. Investigations into solute transfer processes involving nitrobenzoic acids have helped develop predictive models for solubility and activity coefficients, facilitating the design of new solvents and improving our understanding of solute-solvent interactions (Dai et al., 2019).

Safety And Hazards

5-Methoxy-2-nitrobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-ethoxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-6-3-4-8(10(13)14)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMWCLBSFKXENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2-nitrobenzoic acid

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